molecular formula C17H17ClO4 B14354783 2-[4-(4-Chlorophenoxy)phenyl]-2-(dimethoxymethyl)oxirane CAS No. 92895-43-7

2-[4-(4-Chlorophenoxy)phenyl]-2-(dimethoxymethyl)oxirane

Cat. No.: B14354783
CAS No.: 92895-43-7
M. Wt: 320.8 g/mol
InChI Key: BDXVJVXVKDCURL-UHFFFAOYSA-N
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Description

2-[4-(4-Chlorophenoxy)phenyl]-2-(dimethoxymethyl)oxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound features a chlorophenoxy group and a dimethoxymethyl group attached to the oxirane ring, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound typically involves large-scale epoxidation reactions using optimized conditions to ensure high yield and purity. The choice of oxidizing agents and reaction conditions is crucial to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium peroxymonosulfate (KHSO5)

    Reducing Agents: Sodium borohydride

    Bases: Sodium hydroxide

Major Products

    Benzylic Alcohols: Formed through oxidation reactions

    Diols: Formed through reduction of the oxirane ring

    Substituted Derivatives: Formed through nucleophilic substitution reactions

Scientific Research Applications

2-[4-(4-Chlorophenoxy)phenyl]-2-(dimethoxymethyl)oxirane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(4-Chlorophenoxy)phenyl]-2-(dimethoxymethyl)oxirane involves its interaction with molecular targets through its reactive oxirane ring. The oxirane ring can undergo nucleophilic attack by various biological molecules, leading to the formation of covalent bonds and subsequent biological effects. The chlorophenoxy group may also contribute to its activity by interacting with specific molecular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-Chlorophenoxy)phenyl]-2-(dimethoxymethyl)oxirane is unique due to its combination of the oxirane ring and the chlorophenoxy group, which imparts distinct reactivity and potential biological activities. This combination makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

92895-43-7

Molecular Formula

C17H17ClO4

Molecular Weight

320.8 g/mol

IUPAC Name

2-[4-(4-chlorophenoxy)phenyl]-2-(dimethoxymethyl)oxirane

InChI

InChI=1S/C17H17ClO4/c1-19-16(20-2)17(11-21-17)12-3-7-14(8-4-12)22-15-9-5-13(18)6-10-15/h3-10,16H,11H2,1-2H3

InChI Key

BDXVJVXVKDCURL-UHFFFAOYSA-N

Canonical SMILES

COC(C1(CO1)C2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)OC

Origin of Product

United States

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